molecular formula C7H12ClN B2966116 Tricyclo[2.2.1.0,2,6]heptan-3-amine hydrochloride CAS No. 93050-10-3

Tricyclo[2.2.1.0,2,6]heptan-3-amine hydrochloride

Cat. No.: B2966116
CAS No.: 93050-10-3
M. Wt: 145.63
InChI Key: LWQDUDMGIJMKEV-UHFFFAOYSA-N
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Description

Tricyclo[2210,2,6]heptan-3-amine hydrochloride is a chemical compound with the molecular formula C7H11N·HCl It is a tricyclic amine, characterized by its unique cage-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[2.2.1.0,2,6]heptan-3-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a tricyclic ketone or aldehyde in the presence of a reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The final product is typically purified using crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[2.2.1.0,2,6]heptan-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tricyclic ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

Tricyclo[2.2.1.0,2,6]heptan-3-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tricyclo[2.2.1.0,2,6]heptan-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[2.2.1.0,2,6]heptan-3-ol: A similar compound with a hydroxyl group instead of an amine.

    Tricyclo[2.2.1.0,2,6]heptan-3-one: A ketone derivative of the tricyclic structure.

    Tricyclo[2.2.1.0,2,6]heptan-3-carboxylic acid: A carboxylic acid derivative.

Uniqueness

Tricyclo[2.2.1.0,2,6]heptan-3-amine hydrochloride is unique due to its amine group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

tricyclo[2.2.1.02,6]heptan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c8-7-3-1-4-5(2-3)6(4)7;/h3-7H,1-2,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQDUDMGIJMKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1C3C2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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